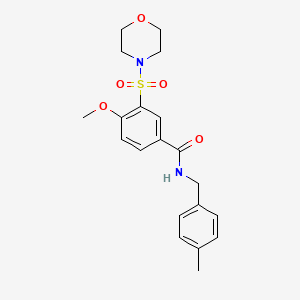
N-butyl-N'-(3-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(3-hydroxypropyl)ethanediamide, also known as BHEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHEDA belongs to the class of amides and is commonly used as a chelating agent in metal ion extraction and separation. In recent years, BHEDA has also been studied extensively for its bioactive properties, including its ability to inhibit the activity of metalloproteinases and its potential as an anticancer agent.
Mécanisme D'action
N-butyl-N'-(3-hydroxypropyl)ethanediamide exerts its bioactive properties by chelating metal ions, which are essential for the activity of metalloproteinases and histone deacetylases. By inhibiting the activity of these enzymes, N-butyl-N'-(3-hydroxypropyl)ethanediamide can prevent the degradation of extracellular matrix proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N'-(3-hydroxypropyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of metalloproteinases and histone deacetylases, induce apoptosis in cancer cells, and reduce the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-butyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its ability to selectively inhibit the activity of metalloproteinases and histone deacetylases, which are crucial enzymes in various biological processes. However, the use of N-butyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-butyl-N'-(3-hydroxypropyl)ethanediamide, including its potential as an anticancer agent, its use in metal ion extraction and separation, and its role in the regulation of extracellular matrix proteins. Further studies are needed to determine the safety and efficacy of N-butyl-N'-(3-hydroxypropyl)ethanediamide in vivo and to explore its potential applications in various fields of science.
Méthodes De Synthèse
N-butyl-N'-(3-hydroxypropyl)ethanediamide can be synthesized through a multistep reaction that involves the reaction of butylamine with ethylenediamine in the presence of sodium hydroxide to form N-butyl-1,2-diaminoethane. This compound is then reacted with 3-chloropropanol in the presence of potassium carbonate to form N-butyl-N'-(3-chloropropyl)ethanediamine. Finally, N-butyl-N'-(3-hydroxypropyl)ethanediamide is obtained by reacting N-butyl-N'-(3-chloropropyl)ethanediamine with sodium hydroxide and 1,3-propanediol.
Applications De Recherche Scientifique
N-butyl-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields of science. In the field of biochemistry, N-butyl-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. N-butyl-N'-(3-hydroxypropyl)ethanediamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Propriétés
IUPAC Name |
N-butyl-N'-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-5-10-8(13)9(14)11-6-4-7-12/h12H,2-7H2,1H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZYBNZSKJFTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3-hydroxypropyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)

![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)
![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)
![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)
